4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one 4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one
Brand Name: Vulcanchem
CAS No.: 2363-97-5
VCID: VC18428087
InChI: InChI=1S/C21H22N2O/c1-4-23(5-2)16-10-11-19(15(3)14-16)22-20-12-13-21(24)18-9-7-6-8-17(18)20/h6-14H,4-5H2,1-3H3
SMILES:
Molecular Formula: C21H22N2O
Molecular Weight: 318.4 g/mol

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one

CAS No.: 2363-97-5

Cat. No.: VC18428087

Molecular Formula: C21H22N2O

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

4-((4-(Diethylamino)-2-methylphenyl)imino)naphthalen-1(4H)-one - 2363-97-5

Specification

CAS No. 2363-97-5
Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
IUPAC Name 4-[4-(diethylamino)-2-methylphenyl]iminonaphthalen-1-one
Standard InChI InChI=1S/C21H22N2O/c1-4-23(5-2)16-10-11-19(15(3)14-16)22-20-12-13-21(24)18-9-7-6-8-17(18)20/h6-14H,4-5H2,1-3H3
Standard InChI Key BJKWNGBNEAYVDW-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC(=C(C=C1)N=C2C=CC(=O)C3=CC=CC=C23)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₁H₂₂N₂O, with a molecular weight of 318.42 g/mol . Its structure comprises a naphthalenone scaffold (a bicyclic aromatic ketone) linked via an imino group (–N=CH–) to a 4-diethylamino-2-methylphenyl moiety. The diethylamino group (–N(C₂H₅)₂) and methyl substituent (–CH₃) on the phenyl ring introduce steric and electronic effects that modulate solubility and chromatic properties .

Spectroscopic Characterization

The SMILES notation for the compound is CCN(CC)C1=CC=C(C(=C1)C)\N=C/1C=CC(C2=C1C=CC=C2)=O, illustrating the spatial arrangement of functional groups . Computational spectroscopy (HOSE algorithm) confirms the E-configuration of the imino group, critical for maintaining planar conjugation and optical activity . The InChIKey BJKWNGBNEAYVDW-LSDHQDQOSA-N provides a unique identifier for database referencing .

Synthesis and Manufacturing

Reaction Pathway

The compound is synthesized through a two-step process:

  • Condensation: N1,N1-diethyl-2-methylbenzene-1,4-diamine reacts with naphthalen-1-ol in an alkaline aqueous medium, forming an intermediate Schiff base .

  • Oxidation: Atmospheric oxygen oxidizes the intermediate to yield the final naphthoquinone imine derivative .

This method mirrors the production of analogous dyes like Solvent Blue 22 (CAS 2363-99-7), albeit with modified reactants to incorporate the methyl group .

Industrial Production

Physicochemical Properties

Solubility and Stability

PropertyValue/DescriptionSource
Solubility in WaterInsoluble
Solubility in EthanolHigh (yields blue solution)
Thermal StabilityStable up to 136–138°C
Light FastnessPoor (degrades under UV)

The methyl group enhances hydrophobicity compared to non-methylated analogs like Indophenol Blue (C₁₈H₁₆N₂O), reducing water solubility but improving compatibility with nonpolar solvents .

Chemical Reactivity

Applications in Industry

Solvent Dyes

Primarily used to color hydrocarbons, esters, and paraffin waxes, the compound’s ethanol solubility facilitates uniform dispersion in non-aqueous media . Its intense blue shade is leveraged in fuels, lubricants, and plastics.

Biological Staining

Comparative Analysis with Analogous Compounds

Solvent Blue 22 (CAS 2363-99-7)

ParameterTarget CompoundSolvent Blue 22
Molecular FormulaC₂₁H₂₂N₂OC₂₀H₂₀N₂O
Molecular Weight318.42 g/mol304.39 g/mol
Substituents–CH₃, –N(C₂H₅)₂–N(C₂H₅)₂
Melting PointNot reported136–138°C

The methyl group in the target compound increases molecular weight by 14.03 g/mol and likely elevates the melting point marginally compared to Solvent Blue 22 .

Indophenol Blue (CAS 132-31-0)

Indophenol Blue (C₁₈H₁₆N₂O) lacks alkyl chains on its amino group, rendering it more polar but less heat-stable . The target compound’s diethylamino and methyl groups enhance solubility in organic matrices, broadening industrial applicability .

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